N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research and industrial applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as strategic compounds for optical applications .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .
Biochemical Pathways
Related compounds have been found to interact with various biological targets, suggesting a potential for diverse biochemical interactions .
Pharmacokinetics
Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .
Result of Action
Related compounds have shown significant inhibitory activity, suggesting potential therapeutic effects .
Action Environment
The photophysical properties of related compounds have been found to be tunable, suggesting that environmental factors such as light could potentially influence their action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate (Cs2CO3) in methanol . This method allows for the formation of the pyrazolopyrazine core with various substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antiproliferative effects on cancer cell lines, such as lung adenocarcinoma.
Industry: Utilized in the development of fluorescent probes for bioimaging and chemosensing applications.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Another member of the pyrazolopyrazine family, known for its antitumor and enzymatic inhibitory activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant cytotoxic activities against various cancer cell lines.
Pyrrolopyrazine: Known for its biological activities and synthetic versatility.
Uniqueness
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine stands out due to its unique cyclopropylmethyl substituent, which enhances its biological activity and specificity. This structural feature differentiates it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDKUACRZCDOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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